molecular formula C13H18BrNO3S B495199 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 459175-91-8

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B495199
CAS RN: 459175-91-8
M. Wt: 348.26g/mol
InChI Key: LFTJRJVJRDMNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as BDBOS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been studied for their various biological activities. BDBOS has been synthesized through various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in inflammation and cancer growth. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the inhibition of cancer growth. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, as well as its well-studied biological activities. However, there are also limitations to the use of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments. One limitation is its potential toxicity, which can vary depending on the experimental conditions and cell lines used. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For the study of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide include the identification of its molecular targets, the development of more selective analogs, and the exploration of its potential clinical applications.

Synthesis Methods

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with oxolane-2-methanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography. The yield of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is typically high, and the purity can be confirmed through NMR and mass spectrometry.

properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJRJVJRDMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

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